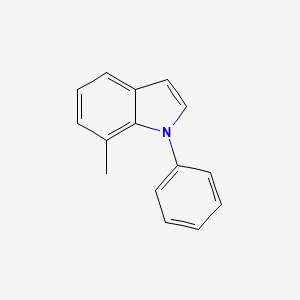
7-Methyl-1-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-1-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a phenyl group attached to the first position and a methyl group attached to the seventh position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Methyl-1-phenyl-1H-indole can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide . Another approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-1-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Applications De Recherche Scientifique
7-Methyl-1-phenyl-1H-indole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-1-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit reactive oxygen species (ROS) and inflammation, which contributes to its biological activities . It may also interact with various receptors and enzymes, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
7-Methylindole: Similar structure but lacks the phenyl group.
1-Phenyl-1H-indole: Similar structure but lacks the methyl group.
2-Methyl-1-phenyl-1H-indole: Methyl group attached at the second position instead of the seventh.
Uniqueness: 7-Methyl-1-phenyl-1H-indole is unique due to the specific positioning of the methyl and phenyl groups, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .
Propriétés
Formule moléculaire |
C15H13N |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
7-methyl-1-phenylindole |
InChI |
InChI=1S/C15H13N/c1-12-6-5-7-13-10-11-16(15(12)13)14-8-3-2-4-9-14/h2-11H,1H3 |
Clé InChI |
JPBQAOBCIYRTBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C=CN2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















